molecular formula C10H12F3N3O3S B2720518 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide CAS No. 2224523-38-8

3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide

Katalognummer B2720518
CAS-Nummer: 2224523-38-8
Molekulargewicht: 311.28
InChI-Schlüssel: MPGHFKDYCKONOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide, also known as ETP-46464, is a small molecule inhibitor that targets the enzyme phosphodiesterase 5 (PDE5). PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in regulating smooth muscle relaxation. By inhibiting PDE5, ETP-46464 increases cGMP levels, leading to relaxation of smooth muscle cells in various tissues, including the lungs, heart, and blood vessels.

Wirkmechanismus

3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide is a selective inhibitor of PDE5, which is responsible for the degradation of cGMP. By inhibiting PDE5, this compound increases cGMP levels, leading to relaxation of smooth muscle cells in various tissues. In the lungs, this compound causes vasodilation of pulmonary arteries, leading to a reduction in pulmonary vascular resistance and improved pulmonary hemodynamics. In the heart, this compound reduces myocardial oxygen demand and improves cardiac function by increasing coronary blood flow.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including vasodilation, reduction in pulmonary vascular resistance, anti-inflammatory effects, and cardioprotective effects. In addition, this compound has been shown to improve exercise capacity and quality of life in animal models of PAH.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide is its selectivity for PDE5, which reduces the risk of off-target effects. In addition, this compound has been shown to have a favorable safety profile in animal studies. However, one limitation of this compound is its low solubility, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide. One potential direction is the development of more efficient synthesis methods to improve the yield and scalability of the production process. Another direction is the investigation of the potential use of this compound in other diseases, such as heart failure and erectile dysfunction. In addition, further studies are needed to determine the optimal dosing and administration of this compound in humans, as well as its long-term safety and efficacy.

Synthesemethoden

The synthesis of 3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide involves several steps, including the reaction of 3-bromo-1-propene with 1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, followed by the addition of sodium sulfinylmethylide and N,N-dimethylformamide. The resulting intermediate is then treated with N-(tert-butoxycarbonyl)-L-proline and triethylamine to obtain the final product, this compound. The yield of this synthesis method is approximately 20%.

Wissenschaftliche Forschungsanwendungen

3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide has been studied extensively for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension (PAH), chronic obstructive pulmonary disease (COPD), and cardiovascular diseases. In preclinical studies, this compound has shown promising results in improving pulmonary hemodynamics, reducing pulmonary vascular resistance, and improving exercise capacity in animal models of PAH. In addition, this compound has been shown to have anti-inflammatory effects in animal models of COPD, suggesting its potential use in treating this disease. Furthermore, this compound has been studied for its potential cardioprotective effects, as it has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.

Eigenschaften

IUPAC Name

3-ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O3S/c1-3-20(18,19)5-4-8(17)14-7-6-16(2)15-9(7)10(11,12)13/h3,6H,1,4-5H2,2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGHFKDYCKONOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)NC(=O)CCS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.